molecular formula C16H15N3O5 B5753546 N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide

Cat. No.: B5753546
M. Wt: 329.31 g/mol
InChI Key: UKZFUTMATOYHDJ-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment.

Mechanism of Action

The exact mechanism of action of N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective treatment option for cancer. It has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide in lab experiments is its relatively low cost and ease of synthesis. However, this compound is not currently approved for use in humans, and more research is needed to fully understand its potential side effects and long-term safety.

Future Directions

There are several potential future directions for research on N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide. One area of interest is exploring its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is investigating its potential use in treating other diseases, such as inflammatory disorders or neurological conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety for use in humans.
Conclusion
This compound is a promising chemical compound that has shown potential for use in cancer treatment. Its ease of synthesis and minimal toxicity in normal cells make it an attractive option for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects, as well as to explore its use in combination with other cancer treatments and in treating other diseases.

Synthesis Methods

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide can be synthesized through a multistep process involving the reaction of 4-nitrobenzoic acid with thionyl chloride, followed by reaction with N-(4-methoxyphenyl)ethanamide and then with ethyl chloroformate. The resulting product is then treated with sodium hydroxide to form this compound.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide has been studied for its potential use in cancer treatment. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast, prostate, and colon cancer cells. In vivo studies using mouse models have also shown promising results, with this compound reducing tumor growth and increasing survival rates.

Properties

IUPAC Name

N-[2-(4-methoxyanilino)-2-oxoethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-24-14-8-4-12(5-9-14)18-15(20)10-17-16(21)11-2-6-13(7-3-11)19(22)23/h2-9H,10H2,1H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZFUTMATOYHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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